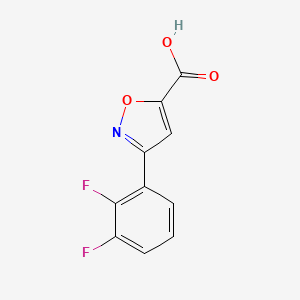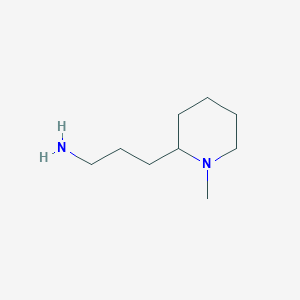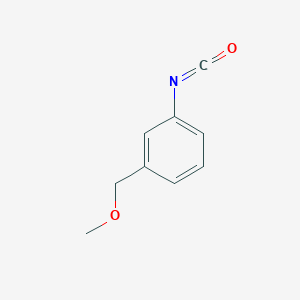
1-Isocyanato-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-(methoxymethyl)benzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which also bears a methoxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(methoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(Methoxymethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer and more efficient reagents, such as diphosgene or triphosgene, which are solid and easier to handle compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane, under anhydrous conditions, and at low temperatures to control the exothermic nature of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the production of polymers and resins, where the isocyanate group reacts with polyols to form polyurethanes.
Bioconjugation: Utilized in the modification of biomolecules, where the isocyanate group reacts with amine groups on proteins or peptides to form stable urea linkages.
Wirkmechanismus
The reactivity of 1-Isocyanato-3-(methoxymethyl)benzene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxymethyl group can also participate in reactions, although it is less reactive compared to the isocyanate group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-(methoxymethyl)benzene can be compared to other isocyanate-containing compounds, such as:
1-Isocyanato-3-methylbenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity and applications.
1-Isocyanato-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both the isocyanate and methoxymethyl groups in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-isocyanato-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-12-6-8-3-2-4-9(5-8)10-7-11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SVJGMWPHRVMZTD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


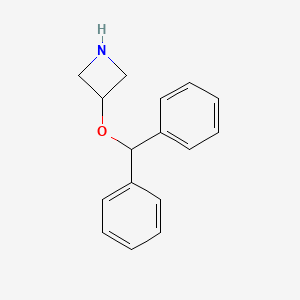
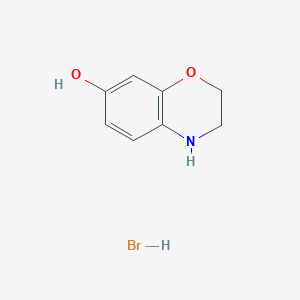
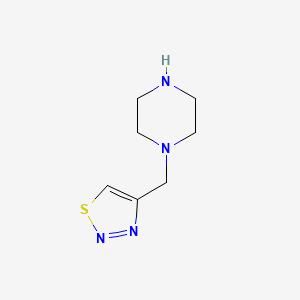
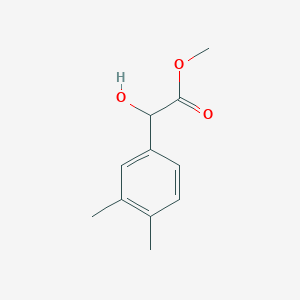
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
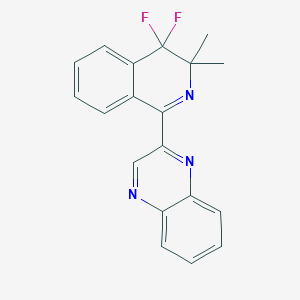
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)

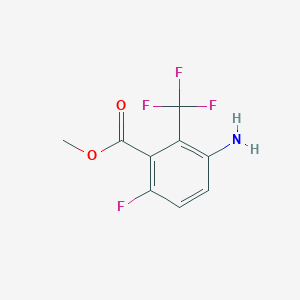
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
